1-(1-Ethyl-1H-benzoimidazol-2-YL)-piperidine-3-carboxylic acid 1-(1-Ethyl-1H-benzoimidazol-2-YL)-piperidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 919037-44-8
VCID: VC2260988
InChI: InChI=1S/C15H19N3O2/c1-2-18-13-8-4-3-7-12(13)16-15(18)17-9-5-6-11(10-17)14(19)20/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,19,20)
SMILES: CCN1C2=CC=CC=C2N=C1N3CCCC(C3)C(=O)O
Molecular Formula: C15H19N3O2
Molecular Weight: 273.33 g/mol

1-(1-Ethyl-1H-benzoimidazol-2-YL)-piperidine-3-carboxylic acid

CAS No.: 919037-44-8

Cat. No.: VC2260988

Molecular Formula: C15H19N3O2

Molecular Weight: 273.33 g/mol

* For research use only. Not for human or veterinary use.

1-(1-Ethyl-1H-benzoimidazol-2-YL)-piperidine-3-carboxylic acid - 919037-44-8

Specification

CAS No. 919037-44-8
Molecular Formula C15H19N3O2
Molecular Weight 273.33 g/mol
IUPAC Name 1-(1-ethylbenzimidazol-2-yl)piperidine-3-carboxylic acid
Standard InChI InChI=1S/C15H19N3O2/c1-2-18-13-8-4-3-7-12(13)16-15(18)17-9-5-6-11(10-17)14(19)20/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,19,20)
Standard InChI Key RWVBKGIQRKPSEP-UHFFFAOYSA-N
SMILES CCN1C2=CC=CC=C2N=C1N3CCCC(C3)C(=O)O
Canonical SMILES CCN1C2=CC=CC=C2N=C1N3CCCC(C3)C(=O)O

Introduction

Chemical Structure and Properties

Structural Features

1-(1-Ethyl-1H-benzoimidazol-2-YL)-piperidine-3-carboxylic acid contains several key structural components:

  • A benzimidazole core (benzene fused to an imidazole ring)

  • An ethyl group substituted at the N-1 position of the benzimidazole

  • A piperidine ring connected at the 2-position of the benzimidazole

  • A carboxylic acid functional group at the 3-position of the piperidine ring

The molecular structure features multiple nitrogen atoms that can participate in hydrogen bonding, potentially enhancing its biological interactions. The compound's amphipathic nature, with both hydrophilic (carboxylic acid) and hydrophobic (benzimidazole, ethyl) regions, likely influences its solubility profile and pharmacokinetic properties.

PropertyPredicted CharacteristicRationale
SolubilityModerate water solubility; higher in organic solventsPresence of carboxylic acid enhances water solubility while the aromatic and ethyl components promote organic solvent solubility
Acid-Base PropertiesWeakly acidicCarboxylic acid group (pKa typically 4-5)
StabilityRelatively stable at room temperatureBenzimidazole structures generally show good chemical stability
Crystal FormLikely crystalline solidSimilar benzimidazole derivatives form crystalline structures

Synthetic Methodologies

General Synthetic Approaches

The synthesis of 1-(1-Ethyl-1H-benzoimidazol-2-YL)-piperidine-3-carboxylic acid would likely involve strategies similar to those employed for related benzimidazole-piperidine derivatives. Based on the methodologies described for similar compounds, a potential synthetic pathway could involve:

  • Formation of the benzimidazole core structure

  • N-alkylation with an ethyl group

  • Coupling with an appropriately substituted piperidine derivative

Comparable Synthetic Routes

Drawing from the synthesis of related compounds, a possible synthetic pathway might involve initial coupling of 1-fluoro-2-nitrobenzene with a piperidine derivative containing the carboxylic acid functionality . Similar reactions have been performed using acetonitrile as solvent and triethylamine as base at elevated temperatures (around 70°C) . The subsequent reductive cyclization step could be performed using sodium dithionite in a methanol/water mixture to form the benzimidazole ring system .

For the N-alkylation step to introduce the ethyl group, procedures similar to those described for related compounds would likely utilize sodium hydride as base and iodoethane as the alkylating agent in DMF . This approach has been successful for the N-alkylation of similar benzimidazolone structures.

Pharmacological Profile

Structure-Activity Relationship Considerations

The pharmacological activity of benzimidazole-piperidine compounds is highly dependent on their specific structural features. For instance, in the case of J-113397, modifications to the core structure significantly affected both potency and selectivity . The table below compares structural features that might influence activity:

Structural FeatureJ-1133971-(1-Ethyl-1H-benzoimidazol-2-YL)-piperidine-3-carboxylic acidPotential Impact on Activity
Benzimidazole Core2-one derivativeUnmodified benzimidazoleMay alter hydrogen bonding patterns and receptor interactions
Piperidine Position4-position substitution3-position substitution with carboxylic acidLikely significant impact on binding orientation and selectivity
N-SubstituentCyclooctylmethyl on piperidineEthyl on benzimidazoleDifferent lipophilic interactions and spatial arrangement
Hydroxymethyl GroupPresent at 3-position of piperidineAbsentLoss of potential hydrogen bonding site

Research Applications

Chemical Biology Applications

The carboxylic acid functionality provides a convenient handle for further derivatization, potentially allowing this compound to serve as an intermediate in the synthesis of more complex structures. Possible modifications include:

  • Amide formation with various amines to create a library of derivatives

  • Esterification to modify physicochemical properties

  • Conversion to activated species (acid chlorides, NHS esters) for bioconjugation

  • Metal complexation through the carboxylate group

Comparative Analysis with Related Compounds

Structural Comparisons

The table below compares 1-(1-Ethyl-1H-benzoimidazol-2-YL)-piperidine-3-carboxylic acid with structurally related compounds mentioned in the search results:

CompoundCore StructureKey SubstituentsNotable Differences
1-(1-Ethyl-1H-benzoimidazol-2-YL)-piperidine-3-carboxylic acidBenzimidazole-piperidineEthyl on benzimidazole; Carboxylic acid on piperidineReference compound
J-113397Benzimidazolone-piperidineCyclooctylmethyl on piperidine; Ethyl on benzimidazolone; Hydroxymethyl on piperidineContains 2-one group; Different piperidine substitution pattern
2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazoleBenzimidazole-piperidineFuran at 2-position of benzimidazole; Unsubstituted piperidineDifferent position of piperidine attachment; Furan instead of piperidine at 2-position

Synthetic Method Comparison

Different synthetic approaches have been employed for related benzimidazole-piperidine compounds:

CompoundKey Synthetic StepsReaction ConditionsYieldReference
J-113397N-alkylation of benzimidazoloneNaH, iodoethane, DMFNot specified
2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivativesCoupling of 1-fluoro-2-nitrobenzene with t-butyl 4-aminopiperidine-1-carboxylateACN, TEA, 70°C, overnight70%
2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivativesReductive cyclizationDithionite, MeOH:H₂O, 60°CNot specified

Future Research Directions

Structural Modifications

Future research on 1-(1-Ethyl-1H-benzoimidazol-2-YL)-piperidine-3-carboxylic acid could focus on several structural modifications to explore structure-activity relationships:

  • Variation of the N-substituent on the benzimidazole (methyl, propyl, etc. instead of ethyl)

  • Introduction of various functional groups to the benzimidazole ring

  • Modification of the carboxylic acid group (amides, esters, etc.)

  • Exploration of stereochemistry at the piperidine 3-position

Expanded Biological Evaluation

Comprehensive biological profiling could include:

  • Receptor binding studies across opioid and non-opioid receptors

  • In vitro functional assays to determine agonist/antagonist activity

  • Cell-based assays for cytotoxicity and specific pathway modulation

  • In vivo studies in appropriate disease models if initial screening shows promise

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